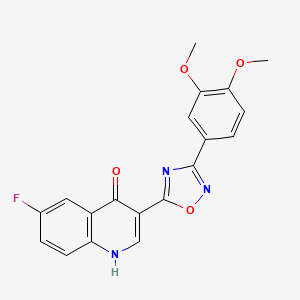

3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one is a structurally complex molecule that appears to be related to various quinoline and oxadiazole derivatives. These derivatives are known for their potential biological activities, including antibacterial, antifungal, and anticancer properties. The compound of interest combines structural elements from both quinoline and oxadiazole families, suggesting a possibility for a broad spectrum of biological activities.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that can include the formation of oxadiazole rings and the introduction of fluorine into the quinoline moiety. For instance, a series of 1,3,4-oxadiazole thioether derivatives containing a 6-fluoroquinazolinylpiperidinyl moiety were synthesized using a pharmacophore hybrid approach . Similarly, novel α-aminophosphonate derivatives with a 2-oxoquinoline structure were synthesized using a one-pot three-component method . These methods indicate that the synthesis of the compound would likely involve a strategic combination of functional group interconversions and ring-forming reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by various spectroscopic techniques, including NMR and HRMS spectra. For example, the structure of a related compound was confirmed by single-crystal X-ray diffraction analysis . The presence of the oxadiazole ring and the quinoline core in the compound of interest suggests a rigid structure with potential for specific biological interactions due to the presence of multiple aromatic systems and heteroatoms.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of the oxadiazole ring and the quinoline core. These moieties can participate in various chemical reactions, potentially leading to the formation of new derivatives with altered biological activities. The oxadiazole ring, in particular, is known for its participation in nucleophilic substitution reactions, which could be utilized for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of dimethoxyphenyl and fluorine atoms suggests that the compound would exhibit a certain degree of lipophilicity, which could affect its solubility and permeability characteristics. The aromatic nature of the compound, along with the heterocycles, would also influence its UV-Visible absorption properties, making it potentially useful for spectroscopic detection and quantification .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O4/c1-25-15-6-3-10(7-16(15)26-2)18-22-19(27-23-18)13-9-21-14-5-4-11(20)8-12(14)17(13)24/h3-9H,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIZUUAVXBLBSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-ethoxyphenyl)-8-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3003551.png)

![(2Z)-2-[(3Z)-6-nitro-3-phenacylidene-1,4-dihydroquinoxalin-2-ylidene]-1-phenyl-ethanone](/img/structure/B3003553.png)

![2-[4-(Diethylsulfamoyl)-2-nitrophenoxy]acetic acid](/img/structure/B3003554.png)

![N-(3,4-dimethoxyphenethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B3003555.png)

![6-(4-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3003564.png)